2-Amino-3-cyclopentylpropan-1-ol
Description
2-Amino-3-cyclopentylpropan-1-ol is an organic compound with the molecular formula C8H17NO It features a cyclopentyl ring attached to a propanol backbone, with an amino group at the second carbon position
Properties
IUPAC Name |
2-amino-3-cyclopentylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-8(6-10)5-7-3-1-2-4-7/h7-8,10H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCJHUFJXWQCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyclopentylpropan-1-ol typically involves the following steps:
Amination: The addition of an amino group to the intermediate compound.
Reduction: The reduction of any intermediate functional groups to achieve the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Catalysts and solvents are often used to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, potentially forming alcohols or amines.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the desired substitution, but may involve halogenating agents or nucleophiles.
Major Products:
Oxidation: Cyclopentyl ketones or aldehydes.
Reduction: Cyclopentyl alcohols or amines.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
2-Amino-3-cyclopentylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclopentylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the cyclopentyl ring provides hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
- 2-Amino-2-cyclopentylpropan-1-ol
- 3-Cyclopentyl-1-propanol
- Cyclopentylamine
Comparison: 2-Amino-3-cyclopentylpropan-1-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-Amino-2-cyclopentylpropan-1-ol has the amino group at a different position, leading to different interaction profiles and applications.
Biological Activity
2-Amino-3-cyclopentylpropan-1-ol is an organic compound that has garnered attention for its unique structural properties and potential biological activities. Characterized by the presence of both amino and hydroxyl functional groups, this compound is of particular interest in medicinal chemistry due to its ability to interact with various biological targets.
The molecular formula of this compound is with a molecular weight of approximately 141.21 g/mol. The cyclopentyl group contributes to its steric and electronic characteristics, which are critical for its biological interactions.
Enzyme Modulation
Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme interactions. Its structure allows it to form hydrogen bonds with active sites of various enzymes, potentially influencing biochemical pathways. Studies have shown that this compound can effectively inhibit certain enzymes, which is crucial for therapeutic applications.
Case Studies and Research Findings
- Enzyme Inhibition :
- A study explored the interaction of this compound with enzymes involved in the MEP (methylerythritol phosphate) pathway, which is crucial for the biosynthesis of isoprenoids in many pathogenic microorganisms. The compound was found to inhibit key enzymes such as 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), highlighting its potential as an antimicrobial agent .
- Therapeutic Applications :
- In cancer research, this compound has been investigated for its ability to interact with specific protein targets involved in tumor growth. The compound's structural modifications have been shown to enhance its potency against cancer cell lines, suggesting a promising avenue for drug development .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure Feature | Unique Characteristics |
|---|---|---|
| 2-Amino-3-cyclopropylpropan-1-ol | Cyclopropyl group | Smaller size affecting steric interactions |
| This compound | Cyclopentyl group | Different electronic properties |
| 2-Amino-3-cyclohexylpropan-1-ol | Cyclohexyl group | Larger size leading to different reactivity |
The cyclopentyl group in this compound imparts distinct steric and electronic characteristics that influence its reactivity and binding affinity compared to these similar compounds.
The mechanism through which this compound exerts its biological effects involves:
- Binding Affinity : The compound's ability to fit into specific enzyme active sites allows it to modulate enzyme activity effectively.
- Hydrogen Bonding : The presence of hydroxyl and amino groups facilitates hydrogen bonding, enhancing interaction strength with target proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
